N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide
Description
N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is a pyrimidine derivative featuring a morpholine ring and a pivalamide (tert-butyl amide) substituent. The pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) distinguishes it from pyridine-based analogs. The morpholine group contributes to solubility and conformational rigidity, while the bulky pivalamide moiety enhances metabolic stability by shielding the amide bond from enzymatic cleavage .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKNKJKBZGYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed using appropriate starting materials such as guanidine and β-diketones under acidic conditions.
Introduction of Morpholine: Morpholine is introduced to the pyrimidine core through nucleophilic substitution reactions.
Methylation: The pyrimidine core is methylated at the 4 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate.
Amide Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in material synthesis and as a building block for advanced materials.
Mechanism of Action
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is unique due to its specific structural features and functional groups. Similar compounds include other pyrimidine derivatives and pivalamide derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its ability to serve as a versatile intermediate and its potential for diverse applications.
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The morpholine-pyrimidine-pivalamide scaffold offers a balance of solubility and stability, making it suitable for drug candidates targeting enzymes or receptors requiring hydrogen-bonding interactions.
- Material Science : Halogenated and silylated analogs (e.g., and ) may serve as intermediates in synthesizing optoelectronic materials due to their tunable electronic properties.
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
The compound primarily acts as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit Checkpoint Kinase 1 (CHK1), which plays a crucial role in the G2/M checkpoint of the cell cycle. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to genotoxic agents, making it a promising candidate for combination therapies in cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:
- CHK1 Inhibition : By inhibiting CHK1, the compound disrupts the cell cycle in cancer cells that rely on this checkpoint for survival after DNA damage . This mechanism is particularly effective in p53-deficient tumors, which are often resistant to conventional therapies.
- Synergistic Effects : When combined with DNA damaging agents (e.g., ionizing radiation), this compound enhances the therapeutic efficacy against various cancer types, including gliomas and non-small cell lung cancer .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Inhibiting GSK-3 can help mitigate neuronal cell death and promote neurogenesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enhanced sensitivity of p53-deficient cancer cells to DNA damaging agents when treated with the compound. |
| Study 2 | Showed neuroprotective effects in animal models of Alzheimer's disease through GSK-3 inhibition. |
| Study 3 | Reported synergistic effects when combined with topoisomerase inhibitors in various cancer cell lines. |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide, and how do they influence its reactivity in synthetic pathways?
- Answer : The compound contains a pyrimidine core substituted with a morpholine ring (enhancing solubility and hydrogen-bonding capacity) and a pivalamide group (providing steric bulk, which may hinder nucleophilic attacks). The 4,6-dimethyl groups likely influence electronic effects and regioselectivity in reactions. Synthetic routes for analogous pyridine/pyrimidine pivalamides often involve nucleophilic substitution or palladium-catalyzed coupling (e.g., HB564 and HB566 series in pyridine catalogs) . Characterization typically combines NMR (for substituent positioning) and HPLC (for purity validation, as seen in Kanto Reagents’ standards) .
Q. What experimental methodologies are recommended for synthesizing and purifying this compound?
- Answer : A stepwise approach is advised:
Pyrimidine functionalization : Introduce morpholine via nucleophilic substitution under reflux (e.g., DMF, 80–100°C).
Pivalamide incorporation : Use pivaloyl chloride in anhydrous conditions with a base (e.g., Et₃N) to avoid hydrolysis.
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Yield optimization may require iterative solvent screening, as seen in HB165 series protocols .
Q. How can researchers validate the identity of this compound using spectroscopic and chromatographic techniques?
- Answer :
- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based tools). Key signals include the pivalamide tert-butyl group (δ ~1.2 ppm) and morpholine protons (δ ~3.5–3.7 ppm).
- HPLC-MS : Use a C18 column (ACN/water mobile phase) paired with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]). Cross-reference retention times with structurally similar compounds like HB061 .
Advanced Research Questions
Q. How can computational chemistry address contradictions in reported reaction yields for this compound synthesis?
- Answer : Discrepancies in yields (e.g., 40–70% in analogous reactions) may arise from solvent effects, temperature gradients, or catalyst decomposition. Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent polarity, base strength) before experimental validation. Pair this with Design of Experiments (DoE) to statistically isolate critical variables .
Q. What strategies are effective in resolving conflicting spectral data for regioisomeric byproducts during synthesis?
- Answer :
2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton-proton and proton-carbon couplings.
X-ray crystallography : Confirm absolute configuration if crystalline byproducts form (e.g., HB180 series compounds with iodine substituents) .
Machine learning : Train models on spectral databases (e.g., CAS Registry) to predict substitution patterns. Chemical software (e.g., ACD/Labs) automates peak assignments .
Q. How can integrated computational-experimental workflows improve the scalability of this compound’s synthesis?
- Answer : Implement a feedback loop:
- Step 1 : Use virtual screening (e.g., molecular dynamics) to assess solvent-catalyst compatibility.
- Step 2 : Optimize reaction parameters (e.g., catalyst loading, stoichiometry) via robotic high-throughput experimentation.
- Step 3 : Validate scalability in flow reactors, monitoring thermal stability with in-line IR spectroscopy. This approach mirrors ICReDD’s methodology and reduces trial-and-error inefficiencies.
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity data for analogs of this compound?
- Answer : Variations in bioassay results (e.g., IC₅₀ values) may stem from:
- Impurity profiles : Use LC-MS to quantify byproducts (e.g., APB03139 impurity standards ).
- Assay conditions : Compare buffer pH, cell lines, and incubation times across studies.
- Statistical rigor : Apply meta-analysis tools to aggregate data and identify outliers.
Methodological Resources
- Synthetic Protocols : Refer to pyrimidine/pyridine catalogs for analogous reactions (e.g., HB564, HB165) .
- Computational Tools : Leverage reaction path search software (ICReDD) and spectral prediction platforms .
- Analytical Standards : Cross-check purity against Kanto Reagents’ HPLC methods (>95% purity thresholds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
